

Spectroscopic Profile of Benzyl Isoeugenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzyl isoeugenol*

Cat. No.: B3030593

[Get Quote](#)

Introduction

Benzyl isoeugenol (IUPAC name: 2-methoxy-1-(phenylmethoxy)-4-(1-propenyl)benzene; CAS No. 120-11-6) is an aromatic ether with applications in the fragrance and flavor industries.^{[1][2]} Its characteristic spicy and floral scent profile makes it a valuable component in various consumer products.^[3] A thorough understanding of its spectroscopic properties is essential for its identification, quality control, and for researchers in the fields of chemistry and drug development. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **benzyl isoeugenol**, along with the experimental protocols for these analyses.

Chemical Structure and Properties

- Molecular Formula: C₁₇H₁₈O₂^[2]
- Molecular Weight: 254.32 g/mol ^[2]
- Appearance: White crystalline solid^[2]
- Isomerism: **Benzyl isoeugenol** typically exists as a mixture of (E) and (Z)-isomers due to the double bond in the propenyl group.^[3]

Spectroscopic Data

The following sections present the key spectroscopic data for **benzyl isoeugenol** in a structured tabular format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.45 - 7.25	m	5H	Ar-H (benzyl)
~ 6.90 - 6.70	m	3H	Ar-H (isoeugenol)
~ 6.15	dq	1H	=CH-CH ₃
~ 6.00	dq	1H	Ar-CH=
~ 5.10	s	2H	O-CH ₂ -Ph
~ 3.85	s	3H	O-CH ₃
~ 1.85	d	3H	=CH-CH ₃

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Chemical Shift (δ , ppm)	Assignment
~ 149.5	C-OCH ₃
~ 148.0	C-OCH ₂ Ph
~ 137.0	Quaternary C (benzyl)
~ 132.0	Ar-CH=CH-
~ 128.5	Ar-CH (benzyl)
~ 128.0	Ar-CH (benzyl)
~ 127.5	Ar-CH (benzyl)
~ 125.0	Ar-CH=
~ 120.0	Ar-CH
~ 114.0	Ar-CH
~ 110.0	Ar-CH
~ 71.0	O-CH ₂ -Ph
~ 56.0	O-CH ₃
~ 18.0	=CH-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The data below is predicted based on the known absorptions of aromatic ethers.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3100 - 3000	Medium	Aromatic C-H stretch[4]
~ 2950 - 2850	Medium	Aliphatic C-H stretch
~ 1600, 1500	Strong	Aromatic C=C stretch[5]
~ 1260 - 1200	Strong	Aryl-O stretch (asymmetric)
~ 1050 - 1000	Strong	Aryl-O stretch (symmetric)
~ 750 - 700	Strong	Aromatic C-H out-of-plane bend
~ 700 - 650	Strong	Aromatic C-H out-of-plane bend

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented is based on a typical electron ionization (EI) mass spectrum.

m/z	Relative Intensity	Assignment
254	Moderate	[M] ⁺ (Molecular Ion)
163	Low	[M - C ₇ H ₇] ⁺
91	High	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of **benzyl isoeugenol** is dissolved in about 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

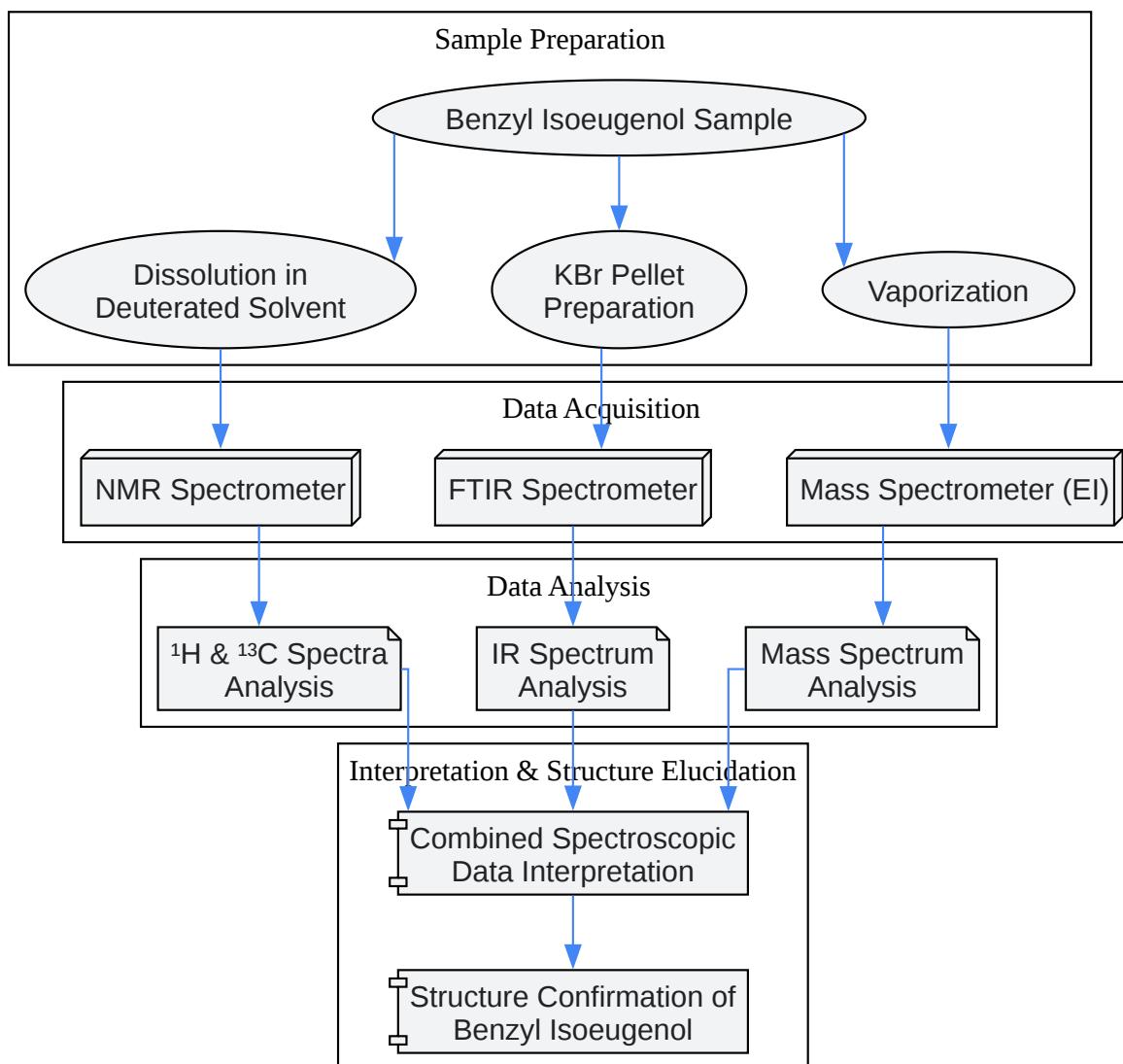
Instrumentation and Data Acquisition: ^1H and ^{13}C NMR spectra are recorded on a Fourier-transform NMR spectrometer, for instance, a Bruker Avance operating at 400 MHz for ^1H and 100 MHz for ^{13}C .

- ^1H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
- ^{13}C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon environment. A larger number of scans is usually required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.

IR Spectroscopy

Sample Preparation: For a solid sample like **benzyl isoeugenol**, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The KBr pellet is placed in the sample holder of the instrument. A background spectrum of a blank KBr pellet is first recorded. The sample spectrum is then recorded, typically in the range of 4000-400 cm^{-1} , and the background is automatically subtracted by the instrument's software.


Mass Spectrometry

Sample Introduction and Ionization: The analysis is performed using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC). In the EI source, the sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion, generating a mass spectrum.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **benzyl isoeugenol**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzyl isoeugenol | C17H18O2 | CID 61046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ScenTree - Benzyl isoeugenol (CAS N° 120-11-6) [scentreec.co]
- 3. benzyl isoeugenol, 120-11-6 [thegoodscentscompany.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- To cite this document: BenchChem. [Spectroscopic Profile of Benzyl Isoeugenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3030593#spectroscopic-data-of-benzyl-iseugenol-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com